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molecular formula C14H10BrN3O B8400674 4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B8400674
M. Wt: 316.15 g/mol
InChI Key: OQVAMIOBNJJWSW-UHFFFAOYSA-N
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Patent
US05104991

Procedure details

48 g of benzonitrile and 3 g of an anionic surfactant (sodium salt of sulfonated N,N-dibutyloleamide) were dispersed in 150 ml of water at room temperature in the course of an hour. 39.2 g of hydroxylammonium sulfate were added, followed by 27 g of sodium carbonate added a little at a time. The reaction was heated to 90° C., stirred at that temperature for five hours and then cooled back to 60° C. 112 g of 5-bromoisatoic anhydride was then added, and the mixture was again heated to 90° C. After two hours' stirring at that temperature, the product was filtered off with suction, washed and redispersed in 1200 ml of water. The pH was adjusted to 10.5-11.0 with 50% strength by weight sodium hydroxide solution, the mixture was stirred at that temperature for one hour and then filtered with suction. The filter residue was washed with water and dried, leaving 110 g of 4-bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a very finely divided crystal form.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sulfonated N,N-dibutyloleamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].S([O-])([O-])(=O)=O.O[NH3+:8].O[NH3+].C(=O)([O-])[O-].[Na+].[Na+].[Br:17][C:18]1[CH:29]=[C:22]2[C:23]([O:25]C(=O)[NH:27][C:21]2=[CH:20][CH:19]=1)=O.[C:30](#[N:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O>[Br:17][C:18]1[CH:19]=[CH:20][C:21]([NH2:27])=[C:22]([C:23]2[O:25][N:8]=[C:30]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[N:37]=2)[CH:29]=1 |f:1.2.3,4.5.6,^1:0|

Inputs

Step One
Name
Quantity
39.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
112 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
sulfonated N,N-dibutyloleamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added a little at a time
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated to 90° C
STIRRING
Type
STIRRING
Details
After two hours' stirring at that temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
redispersed in 1200 ml of water
STIRRING
Type
STIRRING
Details
the mixture was stirred at that temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The filter residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1)C1=NC(=NO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 145.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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